molecular formula C18H22N2O3 B12763690 Adamantanyl hydroxylterephthalamide CAS No. 847250-25-3

Adamantanyl hydroxylterephthalamide

Cat. No.: B12763690
CAS No.: 847250-25-3
M. Wt: 314.4 g/mol
InChI Key: ISBGXXVZDVOSTH-UHFFFAOYSA-N
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Description

Adamantanyl hydroxylterephthalamide is a synthetic compound derived from adamantane and terephthalic acid. Adamantane is a polycyclic hydrocarbon known for its rigid structure and high symmetry, while terephthalic acid is an aromatic dicarboxylic acid. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl hydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride. One common method is the amidation reaction, where adamantane amine reacts with terephthalic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Adamantanyl hydroxylterephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adamantanyl hydroxylterephthalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantanyl hydroxylterephthalamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The terephthalic acid component contributes to the compound’s ability to form hydrogen bonds and interact with other molecules .

Comparison with Similar Compounds

Adamantanyl hydroxylterephthalamide can be compared with other adamantane derivatives and terephthalic acid-based compounds:

Uniqueness: this compound is unique due to the combination of the adamantane and terephthalic acid moieties, resulting in a compound with enhanced stability, lipophilicity, and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

847250-25-3

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

1-N-(1-adamantyl)-4-N-hydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C18H22N2O3/c21-16(14-1-3-15(4-2-14)17(22)20-23)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,21)(H,20,22)

InChI Key

ISBGXXVZDVOSTH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

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